molecular formula C5H8OS2 B14006412 2-Methyl-1,3-dithian-5-one CAS No. 61367-45-1

2-Methyl-1,3-dithian-5-one

Cat. No.: B14006412
CAS No.: 61367-45-1
M. Wt: 148.3 g/mol
InChI Key: HDCJGQVGQGAJLM-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dithian-5-one is an organic compound with the molecular formula C5H10S2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is known for its versatility in organic synthesis, particularly as a protective group for carbonyl compounds and as an acyl anion equivalent.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1,3-dithian-5-one can be synthesized through the reaction of acetaldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The reaction typically proceeds under mild conditions, yielding the desired dithiane derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions can facilitate large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dithian-5-one involves its ability to act as an acyl anion equivalent. This allows it to participate in nucleophilic addition reactions, forming carbon-carbon bonds with electrophiles. The sulfur atoms in the dithiane ring can stabilize negative charges, facilitating these reactions .

Molecular Targets and Pathways: The compound primarily targets carbonyl compounds, protecting them from unwanted reactions during multi-step syntheses. It can also interact with various nucleophiles and electrophiles, enabling the formation of complex molecular architectures .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1,3-dithian-5-one is unique due to its methyl group, which can influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where steric and electronic effects are crucial .

Properties

CAS No.

61367-45-1

Molecular Formula

C5H8OS2

Molecular Weight

148.3 g/mol

IUPAC Name

2-methyl-1,3-dithian-5-one

InChI

InChI=1S/C5H8OS2/c1-4-7-2-5(6)3-8-4/h4H,2-3H2,1H3

InChI Key

HDCJGQVGQGAJLM-UHFFFAOYSA-N

Canonical SMILES

CC1SCC(=O)CS1

Origin of Product

United States

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